(E)-N-((4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)phenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]amino]phenyl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-13(25)23-28(26,27)16-9-7-15(8-10-16)21-12-14(11-20)19-22-17-5-3-4-6-18(17)24(19)2/h3-10,12,21H,1-2H3,(H,23,25)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLKCPLMPGKOBG-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)phenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds featuring benzimidazole and thiazole rings. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been correlated with increased activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| Reference Drug (Doxorubicin) | Various | Variable |
These findings suggest that the incorporation of specific functional groups can enhance the cytotoxic effects of benzimidazole derivatives .
Antimicrobial Activity
Compounds similar to this compound have also demonstrated notable antibacterial properties. For example, certain thiazole derivatives exhibited comparable activity to standard antibiotics like norfloxacin against various bacterial strains.
| Compound | Bacterial Strain | Activity Index (%) |
|---|---|---|
| Compound 43a | Escherichia coli | 80.0 |
| Compound 44 | Staphylococcus epidermidis | Comparable to amphotericin B |
This suggests that modifications to the core structure can yield compounds with significant antimicrobial effects .
The biological activity of this compound may involve several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interact with nuclear DNA, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or tumor growth.
- Reactive Oxygen Species (ROS) Generation : Some benzimidazole derivatives induce oxidative stress in cancer cells, contributing to their cytotoxicity.
Case Studies
Several studies have explored the efficacy of related compounds in vitro and in vivo:
- Study on Antitumor Efficacy : A study demonstrated that a benzimidazole derivative significantly inhibited tumor growth in xenograft models, with an observed reduction in tumor size compared to control groups.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that a related compound had an MIC (Minimum Inhibitory Concentration) lower than that of conventional antibiotics, indicating potential for development as a new antimicrobial agent.
Comparison with Similar Compounds
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 29)
- Substituents : 1-Ethyl and 5-methylsulfonyl groups on the benzimidazole core.
- Key Differences: Lacks the cyano-vinylamino linker and sulfonylphenyl group present in the target compound.
- Activity : Demonstrated anticancer activity in preliminary assays, likely due to the sulfonyl group enhancing cellular uptake .
N-(4-(1-Butyl-5-(ethylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 32)
3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (Compound W1)
- Substituents : Thioacetamido bridge and 2,4-dinitrophenyl group.
- Key Differences: The dinitrophenyl group introduces strong electron-withdrawing effects, contrasting with the target’s cyano-vinylamino group.
- Activity : Exhibits dual antimicrobial and anticancer activity, suggesting structural flexibility in benzimidazole derivatives .
N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide
- Substituents : 2-Chlorophenylmethyl and 5-methyl groups on the imidazole ring.
- Formula : C₁₉H₁₉ClN₄O₃S .
Physicochemical and Pharmacokinetic Properties
Insights :
- The target compound’s cyano group reduces LogP compared to chlorophenyl or dinitrophenyl analogues, balancing lipophilicity and aqueous solubility.
- Longer alkyl chains (e.g., butyl in Compound 32) decrease solubility, highlighting the advantage of the target’s methyl group for bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-((4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)phenyl)sulfonyl)acetamide, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically required, starting with condensation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with cyanoacetamide to form the vinyl intermediate. Subsequent sulfonylation and acetylation steps follow . Key parameters include temperature control (80–100°C for condensation) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of sulfonyl chloride). Solvent choice (e.g., DMF for polar aprotic conditions) and catalyst use (e.g., triethylamine for acid scavenging) are critical for yield optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data discrepancies be resolved?
- Methodology :
- 1H/13C NMR : Confirm the (E)-configuration of the vinyl group via coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) .
- FT-IR : Validate sulfonamide (SO2 stretching at ~1350–1150 cm⁻¹) and cyano (C≡N at ~2200 cm⁻¹) groups.
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+ m/z calculated). Discrepancies in spectral data (e.g., unexpected peaks) should be addressed via column chromatography repurification or 2D NMR (e.g., HSQC, COSY) for structural confirmation .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodology : Solubility screening in DMSO (typical stock concentration: 10 mM) should precede biological testing. Stability studies (pH 7.4 PBS, 37°C) via UV-Vis spectroscopy over 24–72 hours are recommended. Precipitation or degradation (>10% loss) warrants formulation adjustments (e.g., cyclodextrin complexation) .
Advanced Research Questions
Q. How can reaction pathways be optimized using Design of Experiments (DoE) to minimize byproducts in the sulfonylation step?
- Methodology : Implement a fractional factorial DoE to evaluate variables:
- Factors : Temperature (60–120°C), sulfonyl chloride equivalents (1.0–2.0), reaction time (2–8 hours).
- Response : Yield (%) and byproduct formation (HPLC area%). Statistical modeling (e.g., ANOVA) identifies optimal conditions. For example, highlights flow chemistry approaches to enhance mixing and reduce side reactions .
Q. What strategies resolve contradictions in crystallographic data versus computational docking studies for this compound’s bioactive conformation?
- Methodology :
- X-ray crystallography (e.g., single-crystal analysis as in ) provides empirical bond angles and torsional parameters.
- Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) can model flexibility in solution. Discrepancies between rigid crystal structures and flexible docking poses require free-energy perturbation (FEP) analysis to validate dominant conformers .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence crystallization efficiency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
